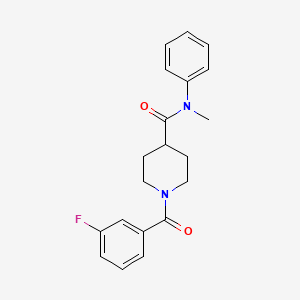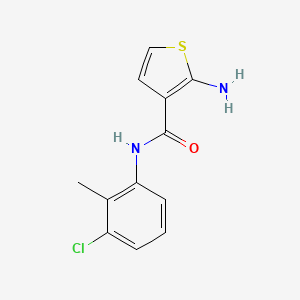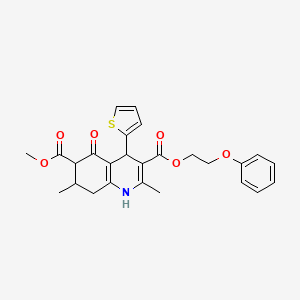![molecular formula C25H21N3O5 B4628549 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide
説明
The compound of interest is part of a broader class of molecules that integrate benzoxazole moieties with various functional groups, leading to diverse biological and chemical properties. The inclusion of benzoxazole, nitrophenyl, and cyclopentanecarboxamide fragments suggests potential antimicrobial activity and relevance in materials science due to their structural uniqueness and functional versatility.
Synthesis Analysis
The synthesis of compounds related to benzoxazole derivatives, including those with nitrophenyl groups, often involves multistep synthetic routes starting from carboxylic acids or their functional derivatives. For example, derivatives of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides have been prepared through 2-step procedures from corresponding carboxylic acids, highlighting the complexity and versatility of synthetic strategies for these molecules (Ören et al., 2004).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized by X-ray crystallography, providing detailed insights into their three-dimensional conformations. These studies can reveal the arrangement of the benzoxazole core relative to substituents, critical for understanding the molecule's reactivity and interaction with biological targets. While specific structural data for the compound may not be available, analogous molecules, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, have been structurally elucidated, offering insights into the spatial arrangement of similar compounds (Al-Hourani et al., 2016).
科学的研究の応用
Synthesis and Biochemical Evaluation
Research on benzoxazole derivatives often focuses on their synthesis and biochemical evaluation. For example, studies have described the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, indicating their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997). This kind of research underpins the development of new therapeutic agents by elucidating mechanisms of action and identifying novel targets.
Antimicrobial and Antifungal Activities
Compounds with benzoxazole structures have shown antimicrobial and antifungal activities. For instance, some studies synthesized and tested N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides as possible metabolites of antimicrobial active benzoxazoles. These compounds exhibited activity against bacteria and the fungus Candida albicans, highlighting their potential as antimicrobial agents (Ören et al., 2004).
Chemical Synthesis and Characterization
Chemical synthesis and characterization form a critical part of research into compounds like N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide. Studies often explore novel synthetic routes or modifications to existing compounds to enhance their properties or to understand their structure-activity relationships. For example, research on the synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines highlights a mild method for producing benzoxazolone derivatives, which are significant in pharmaceuticals and biological research (Ram & Soni, 2013).
Anticancer and Antitumor Activities
The anticancer and antitumor activities of benzoxazole derivatives and related compounds are areas of significant interest. Research into new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, for instance, has revealed potential anticancer properties against human colon carcinoma cells, demonstrating the therapeutic potential of these compounds (Rizk et al., 2021).
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c29-21-12-9-17(15-19(21)23-27-20-5-1-2-6-22(20)33-23)26-24(30)25(13-3-4-14-25)16-7-10-18(11-8-16)28(31)32/h1-2,5-12,15,29H,3-4,13-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHCYFIDEKSNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)


![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)
![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)
![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)
![2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4628548.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4628558.png)
![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)
![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)